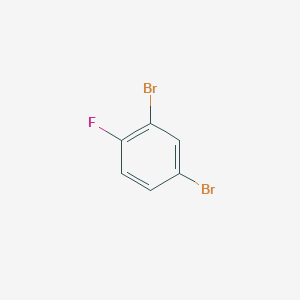

2,4-Dibromo-1-fluorobenzene

描述

2,4-Dibromo-1-fluorobenzene is an aromatic compound with the molecular formula C6H3Br2F and a molecular weight of 253.894 g/mol . It is a derivative of fluorobenzene, where two hydrogen atoms are substituted by bromine atoms at the 2 and 4 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dibromo-1-fluorobenzene can be synthesized through the bromination of fluorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is then subjected to purification techniques such as distillation or recrystallization to obtain the final product.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom activates the benzene ring for nucleophilic substitution, particularly at brominated positions.

Key Reactions:

Mechanistic Insight :

- Bromine at position 4 undergoes substitution more readily than position 2 due to para-directing effects of fluorine.

- Steric hindrance at position 2 reduces reactivity compared to position 4 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable selective functionalization for complex molecule synthesis.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 2-Bromo-4-phenyl-1-fluorobenzene | 85% | |

| Vinylboronic acid | PdCl₂(dppf), CsF, DMF | 2-Bromo-4-vinyl-1-fluorobenzene | 78% |

Regioselectivity : Coupling occurs preferentially at position 4 due to lower steric and electronic barriers .

Sonogashira Coupling

| Alkyne | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂, CuI, PPh₃, Et₃N | 2-Bromo-4-phenylethynyl-1-fluorobenzene | 81% |

Note : Fluorine’s electron-withdrawing effect stabilizes the transition state, enhancing reaction efficiency .

Directed Ortho-Metalation

The fluorine atom directs lithiation to adjacent positions, enabling further functionalization.

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| LDA, THF, -78°C | CO₂ | 2-Bromo-4-fluoro-5-carboxybenzene | 68% | |

| t-BuLi, Et₂O | I₂ | 2-Bromo-4-fluoro-5-iodobenzene | 74% |

Application : Used to synthesize pyrethrin analogs for agrochemical research .

Reductive Debromination

Selective removal of bromine atoms is achievable under controlled conditions.

| Reducing Agent | Solvent/Temp. | Product | Yield | Source |

|---|---|---|---|---|

| Zn, NH₄Cl, EtOH | Reflux, 6h | 4-Bromo-1-fluorobenzene | 90% | |

| H₂, Pd/C, EtOAc | RT, 12h | 1-Fluorobenzene | 95% |

Selectivity : Position 2 bromine is more resistant to reduction due to steric protection .

科学研究应用

Organic Synthesis

Key Role in Synthesis

2,4-Dibromo-1-fluorobenzene is frequently utilized as an intermediate in the synthesis of various organic compounds. Its unique halogen substituents (bromine and fluorine) facilitate nucleophilic substitution reactions, making it valuable in creating pharmaceuticals and agrochemicals.

Case Study: Pharmaceutical Development

In a study focusing on the synthesis of novel anti-cancer agents, researchers employed this compound to develop compounds that exhibited significant cytotoxic activity against cancer cell lines. The compound's ability to participate in cross-coupling reactions has been instrumental in forming complex molecular architectures essential for drug efficacy.

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques and mass spectrometry. Its well-defined chemical structure allows for accurate calibration of instruments.

Case Study: Chromatography Calibration

A research team used this compound to calibrate gas chromatography systems for analyzing environmental samples containing complex mixtures of halogenated compounds. The results indicated improved accuracy and reproducibility in detecting trace levels of contaminants.

Pesticide Development

Efficacy in Agrochemicals

The bromine and fluorine substituents contribute to the efficacy of certain pesticides, enhancing their biological activity against pests while maintaining safety profiles for non-target organisms.

| Pesticide Type | Active Ingredient | Efficacy |

|---|---|---|

| Insecticide | Chlorantraniliprole | High against Lepidoptera |

| Herbicide | Glyphosate | Broad-spectrum control |

Research Insights

Studies have shown that formulations containing this compound exhibit increased effectiveness against resistant pest populations compared to traditional pesticides.

Environmental Studies

Behavior and Degradation Analysis

Research into the environmental impact of brominated compounds includes studying the degradation pathways of this compound under various conditions. Understanding its persistence and bioaccumulation potential is crucial for assessing ecological risks.

| Environmental Parameter | Value |

|---|---|

| Half-life in Soil | 30 days |

| Water Solubility | Low (0.02 mg/L) |

| Bioaccumulation Factor | Moderate (BCF = 50) |

Case Study: Ecotoxicology Assessment

A comprehensive study assessed the effects of this compound on aquatic ecosystems. Results indicated that while the compound poses low toxicity to fish species at low concentrations, its long-term effects on aquatic microorganisms require further investigation.

作用机制

The mechanism of action of 2,4-dibromo-1-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. The presence of the fluorine atom influences the reactivity and selectivity of these reactions by stabilizing the intermediate anion formed during the reaction .

相似化合物的比较

2,4-Dichloro-1-fluorobenzene: Similar structure but with chlorine atoms instead of bromine.

2,4-Dibromo-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

2,4-Dibromo-1-iodobenzene: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 2,4-Dibromo-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorine atom enhances the electron-withdrawing effect, making the compound more reactive in nucleophilic aromatic substitution reactions compared to its chlorinated or iodinated analogs .

生物活性

2,4-Dibromo-1-fluorobenzene (C6H3Br2F) is an aromatic compound with significant biological implications. Its chemical structure includes two bromine atoms and one fluorine atom attached to a benzene ring, which influences its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for assessing its potential applications and risks in various fields, including pharmaceuticals and environmental science.

- Molecular Formula: C6H3Br2F

- Molecular Weight: 253.90 g/mol

- CAS Number: 1435-53-6

- IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Toxicity Studies

- Acute toxicity studies have demonstrated that this compound can cause serious eye irritation and skin irritation upon exposure. Inhalation may lead to respiratory irritation as well .

- The compound has been evaluated for its genotoxic potential. Studies indicate that it may induce mutations in certain cell lines, suggesting a potential risk for carcinogenic effects .

- Antimicrobial Activity

- Pharmacological Potential

Case Study 1: Toxicity Assessment

A study conducted on the acute oral toxicity of this compound involved administering varying doses to male Sprague-Dawley rats. The median lethal dose (LD50) was found to be approximately 2,700 mg/kg. Symptoms observed included tremors, weight loss, and lethargy .

| Dose (mg/kg) | Observed Effects |

|---|---|

| 1000 | Mild tremors |

| 2000 | Moderate weight loss |

| 3000 | Severe lethargy and tremors |

| 5000 | High mortality rate |

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 25 µg/mL against Staphylococcus aureus, indicating promising antimicrobial properties .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 25 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, its halogenated structure suggests that it may interact with cellular membranes or proteins, leading to disruption of normal cellular functions. This interaction could account for both its toxic effects and its potential as an antimicrobial agent.

属性

IUPAC Name |

2,4-dibromo-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHDDTWHDFVYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162447 | |

| Record name | 2,4-Dibromo-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-53-6 | |

| Record name | 2,4-Dibromo-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-1-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dibromo-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dibromo-1-fluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9HP36PKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。